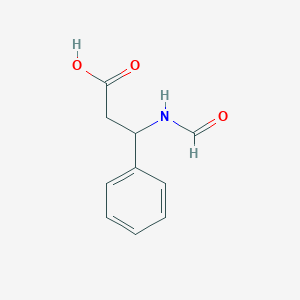
3-(Formylamino)-3-phenylpropanoic acid
Vue d'ensemble
Description
The compound “3-(Formylamino)-3-phenylpropanoic acid” is a complex organic molecule. It contains a formylamino group (-NHCHO), a phenyl group (a six-membered carbon ring, -C6H5), and a propanoic acid group (-CH2CH2COOH) .
Synthesis Analysis
While specific synthesis methods for “3-(Formylamino)-3-phenylpropanoic acid” are not available, formylation of amines is a well-known reaction in organic chemistry . The formyl group could potentially be introduced to an amino group on a phenylpropanoic acid molecule .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the phenyl ring, the formylamino group, and the propanoic acid group .Chemical Reactions Analysis
The formylamino group is known to react with formaldehyde at different rates, forming various products . The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the formylamino and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Direct Transamidation Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Formylamino compounds are used in direct transamidation reactions, which are a valuable alternative to prepare amides . Amides are important compounds in nature and the chemical industry, being present in biomolecules, materials, pharmaceuticals, and many other substances .
- Methods of Application : The direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .
- Results or Outcomes : This method provides a more sustainable and less wasteful approach to the synthesis of amides, which are prevalent in many pharmaceuticals and biomolecules .
Synthesis of Indole Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Formylamino compounds are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are significant heterocyclic systems in natural products and drugs .
- Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic system in the synthesis of various drugs .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : Formylamino compounds can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : This process requires a catalyst to activate the amide moiety and promote the completion of the reaction .
- Results or Outcomes : This method provides a more sustainable and less wasteful approach to the synthesis of various organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : Formylamino compounds can be used in the protodeboronation of pinacol boronic esters .
- Methods of Application : This process utilizes a radical approach for the protodeboronation .
- Results or Outcomes : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry .
- Application Summary : Formylamino compounds can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
- Methods of Application : This process utilizes a radical approach for the protodeboronation of pinacol boronic esters . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Protein Synthesis Initiation
- Scientific Field : Biochemistry .
- Application Summary : N-Formylmethionine, a derivative of the amino acid methionine in which a formyl group has been added to the amino group, is specifically used for initiation of protein synthesis from bacterial and organellar genes .
- Methods of Application : N-Formylmethionine plays a crucial part in the protein synthesis process .
- Results or Outcomes : This compound may be removed post-translationally, and it plays a significant role in cell biology .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPDHZTKQFWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564451 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Formylamino)-3-phenylpropanoic acid | |
CAS RN |
126575-05-1 | |
| Record name | 3-Formamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

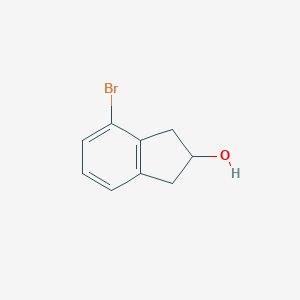
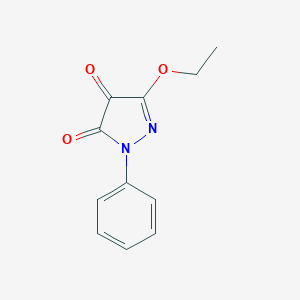
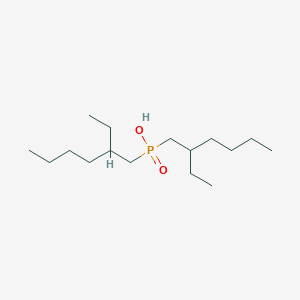

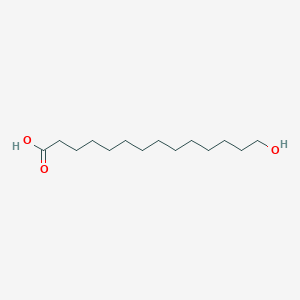
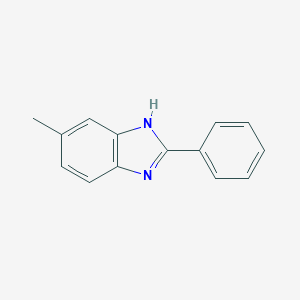
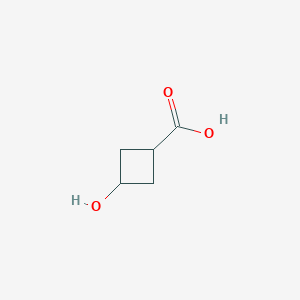
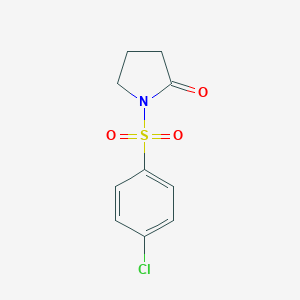
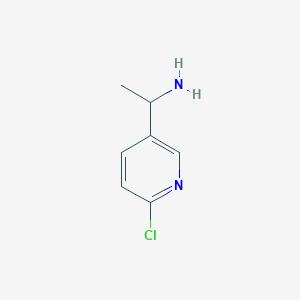
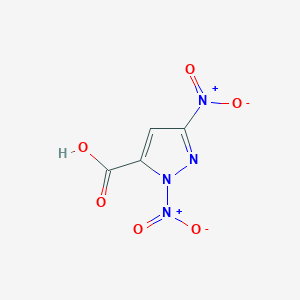
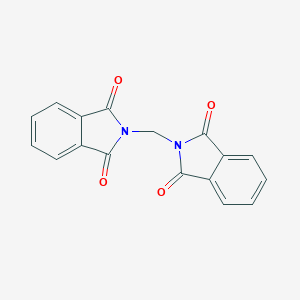
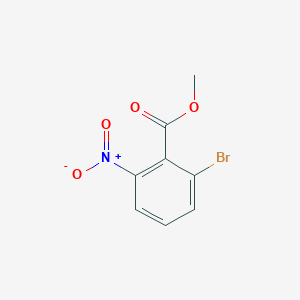
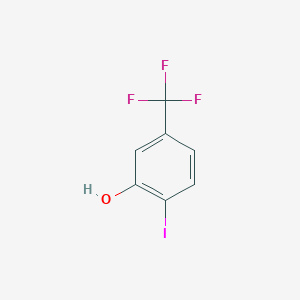
![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)